molecular formula C20H21N3O2 B2574472 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide CAS No. 379714-58-6

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide

Cat. No. B2574472
CAS RN: 379714-58-6
M. Wt: 335.407
InChI Key: GDTFSFAIIBRDEM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell growth, differentiation, and survival. Overexpression of EGFR is associated with many types of cancer, including breast, lung, and colon cancers. AG-1478 has been extensively studied for its potential use in cancer therapy and as a tool in scientific research.

Mechanism of Action

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide works by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. This leads to decreased cell proliferation, migration, and invasion, ultimately resulting in tumor cell death. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is highly specific for EGFR and does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for investigating the role of EGFR in cancer and other diseases.
Biochemical and Physiological Effects
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide inhibits cell proliferation, migration, and invasion, and induces apoptosis. In animal models of cancer, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to inhibit tumor growth and metastasis. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of Alzheimer's disease, and to improve cardiac function in models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in lab experiments is its high specificity for EGFR. This makes it a valuable tool for investigating the role of EGFR in cancer and other diseases, without affecting other receptor tyrosine kinases. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is a small molecule inhibitor, which makes it easy to administer to cells or animals. However, one limitation of using (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is that it is not effective against all types of cancer cells. Some cancer cells may be resistant to EGFR inhibition, which limits the usefulness of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in these cases.

Future Directions

There are many potential future directions for research on (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide. One area of interest is the development of new EGFR inhibitors that are more effective than (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide against resistant cancer cells. Another area of interest is the use of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide may have potential applications in other diseases, such as neurodegenerative diseases or cardiovascular disease. Overall, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is a valuable tool for investigating the role of EGFR in cancer and other diseases, and has potential for future therapeutic development.

Synthesis Methods

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide can be synthesized using a multi-step process that involves the condensation of 4-(diethylamino)benzaldehyde with 3-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with cyanoacetic acid to form the final product, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide. The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been optimized over the years to improve yield and purity, and several variations of the method have been published.

Scientific Research Applications

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It is a potent and selective inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for investigating the downstream signaling pathways that are activated by EGFR. (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has been used to study the effects of EGFR inhibition on cell proliferation, migration, and invasion in vitro, as well as in animal models of cancer. It has also been used to investigate the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.

properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23(4-2)18-10-8-15(9-11-18)12-16(14-21)20(25)22-17-6-5-7-19(24)13-17/h5-13,24H,3-4H2,1-2H3,(H,22,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFSFAIIBRDEM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide

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